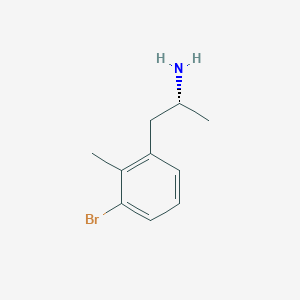

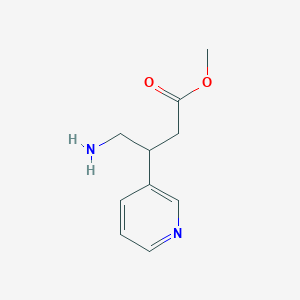

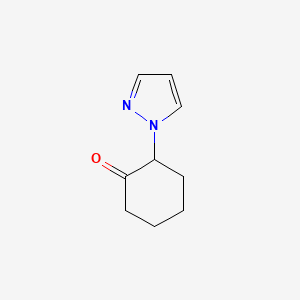

![molecular formula C16H16N6O4 B13552355 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)

3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide typically involves multiple steps, including substitution, click reaction, and addition reaction . The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to handle the increased volume of reactants.

Chemical Reactions Analysis

Types of Reactions

3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in the initial steps of synthesis.

Click Reactions: Utilized to introduce the azido group.

Addition Reactions: Employed in the final steps to complete the synthesis.

Common Reagents and Conditions

The synthesis of this compound often involves reagents such as azides, alkynes, and various catalysts to facilitate the click reactions . The conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The primary product formed is this compound itself, which can be further modified or used as a building block for more complex molecules .

Scientific Research Applications

3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through targeted protein degradation. It recruits E3 ligase, which facilitates the ubiquitinylation and subsequent proteolysis of target proteins . This mechanism is particularly useful in degrading proteins that are otherwise difficult to target with traditional small-molecule inhibitors .

Comparison with Similar Compounds

Similar Compounds

- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

- 6-azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide

Uniqueness

What sets 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide apart is its specific structure that allows for efficient recruitment of E3 ligase and its versatility in click chemistry reactions . This makes it a valuable tool in the development of PROTACs (proteolysis-targeting chimeras) and other advanced therapeutic agents .

Properties

Molecular Formula |

C16H16N6O4 |

|---|---|

Molecular Weight |

356.34 g/mol |

IUPAC Name |

3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanamide |

InChI |

InChI=1S/C16H16N6O4/c17-21-18-6-5-14(24)19-10-2-1-9-8-22(16(26)11(9)7-10)12-3-4-13(23)20-15(12)25/h1-2,7,12H,3-6,8H2,(H,19,24)(H,20,23,25) |

InChI Key |

SNBSTNVBFIPIHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NC(=O)CCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

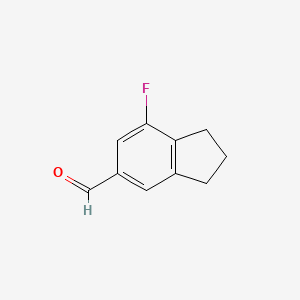

![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)

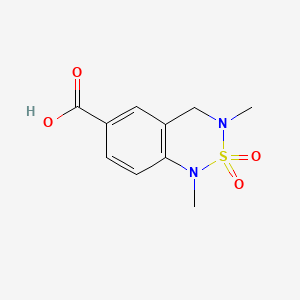

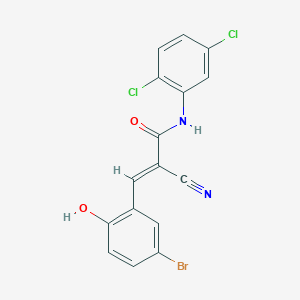

![rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanaminehydrochloride,trans](/img/structure/B13552302.png)

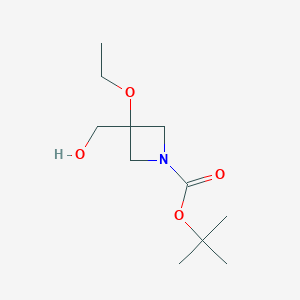

![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)

![tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)